2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine ring substituted with a m-tolyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of Acetic Acid Moiety: The acetic acid group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced pyrimidine compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid: Similar structure but with a phenyl group instead of a m-tolyl group.
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-2-4-10(5-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
InChI Key |
VGPBZRLDEXNDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Origin of Product |
United States |
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